molecular formula C14H19N3O3S B2567593 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887891-97-6

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2567593
CAS No.: 887891-97-6
M. Wt: 309.38
InChI Key: CQLRMELKLZXUCM-UHFFFAOYSA-N
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Description

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and butanamido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thieno[2,3-c]pyridine core.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile
  • tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Uniqueness

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its specific functional groups and the resulting chemical properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

6-acetyl-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-3-4-11(19)16-14-12(13(15)20)9-5-6-17(8(2)18)7-10(9)21-14/h3-7H2,1-2H3,(H2,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRMELKLZXUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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